L-Phenylalanine is naturally found in many protein-rich foods, including meat, fish, eggs, dairy products, nuts, and legumes. It can also be synthesized in the laboratory. The incorporation of nitrogen-15 into L-Phenylalanine can be achieved through specific isotopic labeling techniques during the synthesis process or through biological methods involving nitrogen-fixing organisms.
L-Phenylalanine belongs to the category of aromatic amino acids along with tryptophan and tyrosine. It is classified based on its structure and properties:
L-Phenylalanine (15N) can be synthesized through several methods:
The synthesis process typically requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry are often employed to confirm the incorporation of nitrogen-15 into L-Phenylalanine.
L-Phenylalanine has the following molecular structure:
This structure shows a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a phenyl side chain.
The presence of nitrogen-15 alters the isotopic composition of L-Phenylalanine without changing its chemical properties significantly. The isotopic labeling allows for enhanced tracking in metabolic studies.
L-Phenylalanine undergoes various chemical reactions typical for amino acids:
The reactions involving L-Phenylalanine are catalyzed by various enzymes in biological systems, and their kinetics can be studied using techniques such as enzyme assays or spectrophotometry.
L-Phenylalanine plays several roles in biological systems:
The conversion of L-Phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase and requires tetrahydrobiopterin as a cofactor.
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into the molecular environment of L-Phenylalanine (15N), while mass spectrometry can confirm molecular weight and isotopic composition.
L-Phenylalanine (15N) has several applications in scientific research:
Microbial and plant biosynthetic pathways enable efficient ¹⁵N incorporation into L-phenylalanine via redesigned carbon flux. In plants, the cytosolic phenylpyruvate pathway branches from chorismate (shikimate pathway intermediate) and involves two key enzymes: chorismate mutase (CM2) and prephenate dehydratase. CM2 directs chorismate to prephenate, which is subsequently converted to phenylpyruvate by a cytosolic isoform of prephenate dehydratase (derived from alternative transcription of plastidial ADT3). Phenylpyruvate is finally transaminated to L-phenylalanine by phenylpyruvate aminotransferase (PPY-AT), all localized in the cytosol [1]. This compartmentalization allows strategic ¹⁵N-labeling from inorganic ¹⁵N-nitrate sources.
In microbial systems (e.g., E. coli), engineered strains incorporate ¹⁵N via the arogenate or phenylpyruvate pathways. Cyanobacteria like Nostoc sp. UIC 10630 fully assimilate ¹⁵N-nitrate into nitrogen-containing secondary metabolites due to minimal media dependency. Comparative metabolomics of ¹⁵N-labeled vs. unlabeled extracts identifies compounds by mass shifts (e.g., +10 Da for 10 nitrogen atoms), enabling pathway-specific tracking [9]. For de novo synthesis, flux optimization involves:
Table 1: Biosynthetic Pathways for L-Phenylalanine (¹⁵N) Production
Host System | Nitrogen Source | Key Enzymes | Yield (Atom Economy) |
---|---|---|---|
Petunia hybrida | ¹⁵N-Nitrate | Cytosolic CM2, PDT, PPY-AT | 81% cytosolic flux [1] |
Engineered E. coli | ¹⁵N-Ammonium sulfate | Feedback-resistant DAHP synthase, Transaminases | 5 g/L phenylpyruvate [6] |
Nostoc sp. UIC 10630 | ¹⁵N-NaNO₃ | NRPS/PKS hybrids | 100% ¹⁵N incorporation [9] |
Chemical synthesis leverages ¹⁵N-ammonia for direct reductive amination of phenylpyruvate, achieving high isotopic purity (>98%). The core reaction involves:Phenylpyruvate + ¹⁵NH₃ + NADH → L-Phenylalanine-¹⁵N + NAD⁺Catalyzed by phenylalanine dehydrogenase (PheDH), this one-step amination avoids racemization and yields stoichiometric incorporation of ¹⁵N. Optimization parameters include:
Alternative chemical routes employ phenylalanine ammonia-lyase (PAL) in reverse. PAL typically deaminates L-phenylalanine to trans-cinnamate, but high ¹⁵NH₃ pressure (5–10 eq.) drives the equilibrium toward reductive amination. Patent CN101270377B details enzymatic synthesis using Rhodotorula glutinis PAL immobilized on chitosan beads, achieving 80% conversion with 99% isotopic purity after crystallization [2].
Table 2: Chemical/Enzymatic Methods for L-Phenylalanine (¹⁵N) Synthesis
Method | Catalyst | Conditions | Conversion Rate | Isotopic Purity |
---|---|---|---|---|
PheDH/FDHV120S | Bacillus badius enzymes | pH 8.0, 30°C, 12 h | 93% [6] | >98% |
PAL reverse amination | R. glutinis immobilized | 4 M ¹⁵NH₃, 37°C, 24 h | 69–80% [2] | 99% |
Chemical reductive amination | NaBH₃CN, Pd/C | pH 7.0, RT | 45–60% | 95% |
Microbial systems enable residue-selective ¹⁵N labeling through genetic engineering and enzymatic cascades. Key strategies include:
Site-specific labeling for NMR studies employs orthogonal aminoacyl-tRNA synthetases. For example, Methanocaldococcus jannaschii tyrosyl-tRNA synthetase mutants incorporate ¹⁵N-phenylalanine at amber codon sites, enabling single-residue probes in proteins [10].
Table 3: Enzymatic Systems for Site-Specific ¹⁵N Labeling
Host System | Enzymes | Precursor | Productivity |
---|---|---|---|
Engineered E. coli M1 | LtaEP.p, A8HBt, PheDH | Benzaldehyde | 1.7 g/L L-Phe-¹⁵N [6] |
P. hybrida petals | Cytosolic CM2, PDT, PPY-AT | ¹⁵N-Nitrate | 66–81% cytosolic activity [1] |
Cell-free systems | PylRS mutants | ¹⁵N-Phe, tRNA | Residue-specific [10] |
Fmoc-based solid-phase peptide synthesis (SPPS) utilizes ¹⁵N-labeled Fmoc-Phe-OH derivatives for isotopic labeling at defined positions. Critical considerations include:
For segmental labeling, enzymatic ligation connects ¹⁵N-labeled peptide fragments to unlabeled domains. Microbial transglutaminase links glutamine and lysine residues, while sortase A catalyzes LPXTG motif ligation. This allows NMR studies of post-translationally modified regions without full ¹⁵N labeling [10].
Table 4: Handling Fmoc-Phe-¹⁵N in SPPS
Parameter | Recommendation | Purpose |
---|---|---|
Fmoc deprotection | 20% piperidine/DMF, 2 × 5 min | Complete removal, minimize aspartimide |
Coupling reagent | HATU/DIPEA (3:6 eq.) | Reduce racemization risk |
Side-chain protection | Arg(Pbf), Asn(Trt), Asp(OtBu) | Orthogonal to Fmoc cleavage |
Solvent system | DMF/DCM (1:1) for hydrophobic sequences | Improve resin swelling |
Concluding Remarks
L-Phenylalanine (¹⁵N) synthesis leverages interdisciplinary strategies: Biosynthetic pathway engineering in microbes/plants maximizes ¹⁵N incorporation from inexpensive inorganic precursors; Chemical reductive amination with PheDH ensures atom-efficient labeling; Enzymatic cascades enable site-specific labeling for structural biology; and Fmoc-SPPS with rigorously characterized building blocks delivers peptides for NMR. Future directions include cell-free systems for high-yield ¹⁵N-labeling and computational enzyme design to optimize transaminase specificity. These advances will enhance precision in metabolic flux studies, protein dynamics research, and tracer-based diagnostics [1] [6] [10].
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